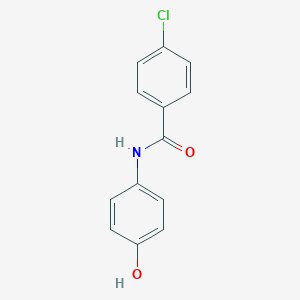

4-chloro-N-(4-hydroxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFVHUUXPNDPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357629 | |

| Record name | 4-chloro-N-(4-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19207-92-2 | |

| Record name | 4-chloro-N-(4-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-chloro-N-(4-hydroxyphenyl)benzamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-chloro-N-(4-hydroxyphenyl)benzamide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also the underlying scientific rationale for the methodological choices. The synthesis is approached via a classic Schotten-Baumann reaction, with in-depth explanations for the selection of reagents and reaction conditions. The characterization section establishes a self-validating framework, detailing the expected outcomes from key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. This guide aims to equip the reader with the practical and theoretical knowledge required for the successful synthesis, purification, and verification of this compound.

Introduction and Scientific Context

This compound belongs to the benzamide class of organic compounds, which are integral scaffolds in numerous commercial drugs and biologically active molecules. The presence of a hydroxyl group and a halogenated phenyl ring offers multiple sites for further functionalization, making it a versatile intermediate in the synthesis of more complex molecular architectures. Understanding the precise methodology for its synthesis and the rigorous techniques for its characterization is paramount for ensuring the purity and identity of the compound, which are critical for any subsequent application, particularly in a pharmaceutical context.

The synthetic route detailed herein is a modification of the Schotten-Baumann reaction, a robust and widely adopted method for the formation of amides from amines and acyl chlorides.[1][2] The reaction's prevalence in organic synthesis is a testament to its reliability and efficiency. This guide will dissect the nuances of applying this reaction to the synthesis of our target molecule.

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with 4-aminophenol. The reaction is conducted under basic conditions to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1]

Reaction Scheme

Causality Behind Experimental Choices

-

Choice of Reactants: 4-chlorobenzoyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic. 4-aminophenol serves as the nucleophile, with the lone pair of electrons on the nitrogen atom of the amino group initiating the attack on the carbonyl carbon of the acyl chloride.[1]

-

Role of the Base: The reaction produces hydrochloric acid (HCl) as a byproduct. In the absence of a base, the HCl would protonate the unreacted 4-aminophenol, rendering it non-nucleophilic and halting the reaction. A base, such as sodium hydroxide or triethylamine, is therefore essential to neutralize the HCl.[2][3] This maintains a supply of the free amine to react with the acyl chloride and drives the equilibrium towards the product side.

-

Solvent Selection: A biphasic solvent system, often consisting of water and an organic solvent like dichloromethane, is commonly employed in Schotten-Baumann reactions.[4] The base resides in the aqueous phase, while the organic reactants and the product are in the organic phase. This separation minimizes the hydrolysis of the acyl chloride by the aqueous base. Alternatively, a polar aprotic solvent like anhydrous dichloromethane can be used with an organic base such as triethylamine.[5]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-aminophenol

-

4-chlorobenzoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethanol

-

Distilled water

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenol (1.0 equivalent) in anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Base: To the stirred solution, add triethylamine (1.1 equivalents).

-

Addition of Acyl Chloride: In a separate flask, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.[6]

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound as a solid.[7][8]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system for structural elucidation.

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of this compound.

Physicochemical and Spectroscopic Data

| Parameter | Expected Value / Observation | Rationale / Interpretation |

| Molecular Formula | C13H10ClNO2 | |

| Molecular Weight | 247.68 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | A sharp melting point is expected for a pure compound. | A broad melting range would indicate the presence of impurities.[9] |

| ¹H NMR | Signals corresponding to aromatic protons, an amide N-H proton, and a hydroxyl O-H proton. The aromatic protons will exhibit characteristic splitting patterns (doublets and triplets). The N-H and O-H protons will likely appear as broad singlets.[10] | Confirms the proton framework of the molecule. The chemical shifts and coupling constants provide information about the electronic environment of the protons. |

| ¹³C NMR | A characteristic signal for the carbonyl carbon (C=O) in the range of 165-180 ppm. Signals for the aromatic carbons.[11] | Confirms the carbon skeleton of the molecule. The number of unique signals corresponds to the number of non-equivalent carbon atoms. |

| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~3400-3200 (broad O-H stretch), ~1650 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1600 & ~1490 (C=C aromatic stretch).[12] | Confirms the presence of key functional groups: amide, hydroxyl, and aromatic rings. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 247/249 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). Characteristic fragmentation pattern including the acylium ion.[13] | Confirms the molecular weight and provides information about the structural fragments of the molecule. |

Detailed Characterization Protocols

-

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Data Analysis: Process the spectra and assign the signals to the corresponding protons and carbons in the molecule. Compare the observed chemical shifts and coupling constants with expected values for benzamide derivatives.[11]

-

-

FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry product with spectroscopic grade KBr and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the N-H, O-H, C=O, and aromatic C=C functional groups.[12]

-

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl) should be observable in the molecular ion and chlorine-containing fragments.[13]

-

-

Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.

-

Measurement: Determine the melting point range using a calibrated melting point apparatus.

-

Analysis: A sharp melting range (typically < 2 °C) is indicative of high purity.

-

Conclusion

This guide has provided a detailed, scientifically-grounded framework for the synthesis and characterization of this compound. By understanding the rationale behind the experimental choices in the Schotten-Baumann synthesis and by employing a multi-technique approach to characterization, researchers can confidently and reliably produce and validate this important chemical intermediate. The protocols and data presented herein serve as a robust starting point for further research and development involving this versatile benzamide derivative.

References

- PubChem. (n.d.). 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. National Center for Biotechnology Information.

- BenchChem. (2025). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

- IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. (2014). Oriental Journal of Chemistry.

- Quora. (2020). What is the Schotten-Baumann reaction?.

- Supporting Information - The Royal Society of Chemistry. (n.d.).

-

chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]

- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). PMC.

-

PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Scalable Catalyst Free Electrochemical Chlorination of Aminophenol Derivatives Enabled by a Quasi-Divided Cell Approach. (n.d.). The Royal Society of Chemistry.

-

PubChem. (n.d.). 4-chloro-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

- An In-depth Technical Guide to the Synthesis of 4-chloro-N-(4-morpholinyl)benzamide. (2025). Benchchem.

-

NIST. (n.d.). Benzamide, 4-chloro-. National Institute of Standards and Technology. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Purification of 4-chloro-N-(4-morpholinyl)benzamide.

- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.

- Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... (n.d.). ResearchGate.

- SpectraBase. (n.d.). Benzamide, 4-fluoro-N-(5-chloro-2-hydroxyphenyl)- - Optional[13C NMR].

- ResearchGate. (n.d.). (PDF) 4-Chloro-N-phenylbenzamide.

-

PubChem. (n.d.). 4-Chloro-N-(4-methoxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

- CUNY. (n.d.). Purification by Recrystallization.

-

Chemsrc. (2025). 4-Aminophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.).

- 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. (n.d.). PMC.

- How to Interpret FTIR Results: A Beginner's Guide. (2025).

- ResearchGate. (2025). Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. byjus.com [byjus.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Schotten-Baumann_reaction [chemeurope.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. How To [chem.rochester.edu]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialsciencejournal.org]

- 13. 2-Chloro-N-(4-hydroxyphenyl)benzamide | C13H10ClNO2 | CID 587567 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-chloro-N-(4-hydroxyphenyl)benzamide

Abstract

This technical guide presents a comprehensive spectroscopic framework for the structural elucidation of 4-chloro-N-(4-hydroxyphenyl)benzamide. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages foundational spectroscopic principles and data from close structural analogs to construct a detailed, predictive analysis. We provide an in-depth exploration of the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a robust reference for researchers, chemists, and quality control professionals, offering the necessary protocols and interpretive logic to identify and characterize this compound, thereby ensuring scientific integrity and accelerating research and development.

Introduction and Molecular Structure

This compound is a substituted aromatic amide featuring two distinct functionalized phenyl rings linked by an amide moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with the benzanilide scaffold. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research, from synthesis validation to regulatory submission. Spectroscopic techniques, when used in concert, provide a definitive, non-destructive method for molecular characterization.

This guide outlines the expected spectroscopic signature of the title compound, explaining the causal relationships between its molecular structure and its spectral output.

Caption: Molecular Structure of this compound.

The Analytical Workflow: A Multi-Technique Approach

The structural confirmation of a synthesized compound is a systematic process. Each spectroscopic technique provides a unique piece of the structural puzzle. The workflow described below ensures that orthogonal data is collected, leading to a single, self-consistent structural assignment.

Caption: A typical workflow for spectroscopic structure elucidation.

¹H NMR Spectroscopy Analysis (Predicted)

Scientific Principles

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton signal indicates its degree of magnetic shielding, which is highly dependent on its electronic surroundings. Signal integration reveals the relative number of protons responsible for the signal, while spin-spin coupling (splitting) provides information about adjacent, non-equivalent protons.

Standard Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆), which is adept at dissolving amides and solubilizing labile O-H and N-H protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Lock the spectrometer on the deuterium signal of the solvent. Acquire the spectrum using a standard pulse sequence with sufficient scans (typically 16-64) to achieve a good signal-to-noise ratio.

Predicted Spectrum and Interpretation

The structure contains two distinct para-substituted aromatic rings, an amide proton, and a hydroxyl proton.

-

Aromatic Region (δ 6.8-8.0 ppm): Both the 4-chlorobenzoyl and the 4-hydroxyphenyl rings are expected to produce AA'BB' spin systems, which simplify to a pair of doublets under typical resolution.

-

4-Chlorobenzoyl Protons: The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') will be deshielded and appear downfield. The protons meta to the carbonyl group (H-3', H-5') will appear further upfield. Based on data for 4-chlorobenzamide, these signals are expected around δ 7.9-8.0 ppm and δ 7.5-7.6 ppm, respectively[1].

-

4-Hydroxyphenyl Protons: The protons ortho to the amide nitrogen (H-2, H-6) will be slightly deshielded. The protons ortho to the electron-donating hydroxyl group (H-3, H-5) will be shielded and appear upfield. Data from similar N-phenyl amides suggests these signals will appear around δ 7.5 ppm and δ 6.8 ppm, respectively[2][3].

-

-

Labile Protons (NH and OH):

-

Amide NH (δ ~10.0-10.3 ppm): The amide proton is typically a sharp singlet in DMSO-d₆ and is significantly deshielded due to resonance and hydrogen bonding. Its chemical shift is a strong indicator of the amide functionality.

-

Phenolic OH (δ ~9.3-9.6 ppm): The phenolic proton will also appear as a singlet (which may be broad) and is deshielded. Its presence confirms the hydroxyl group.

-

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3, H-5 | ~ 6.8 | Doublet | 2H |

| H-2, H-6 | ~ 7.5 | Doublet | 2H |

| H-3', H-5' | ~ 7.6 | Doublet | 2H |

| H-2', H-6' | ~ 8.0 | Doublet | 2H |

| Phenolic OH | ~ 9.4 | Singlet | 1H |

| Amide NH | ~ 10.2 | Singlet | 1H |

¹³C NMR Spectroscopy Analysis (Predicted)

Scientific Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically unique carbon atom produces a distinct signal. The chemical shift is influenced by the hybridization and electronic environment of the carbon, making it a powerful tool for identifying functional groups and mapping carbon connectivity. Spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.

Standard Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration (20-50 mg) may be required for natural abundance ¹³C NMR.

-

Acquisition: Acquire a proton-decoupled spectrum. A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

Predicted Spectrum and Interpretation

Due to the molecule's symmetry, several pairs of carbons are chemically equivalent. We predict a total of 9 distinct signals.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and is expected to appear in the δ 164-166 ppm range.

-

Aromatic Carbons:

-

Substituted Carbons: The carbons directly attached to heteroatoms or other functional groups (C-Cl, C-OH, C-N, C-C=O) have highly characteristic shifts. The C-OH will be the most deshielded of the hydroxyphenyl ring carbons (~δ 154 ppm), while the C-Cl will be significantly downfield in its ring (~δ 137 ppm).

-

Unsubstituted Carbons: The protonated aromatic carbons will appear in the typical aromatic region of δ 115-132 ppm.

-

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3, C-5 | ~ 115 |

| C-2, C-6 | ~ 122 |

| C-3', C-5' | ~ 129 |

| C-2', C-6' | ~ 130 |

| C-1' (C-C=O) | ~ 133 |

| C-1 (C-NH) | ~ 131 |

| C-4' (C-Cl) | ~ 137 |

| C-4 (C-OH) | ~ 154 |

| C=O | ~ 165 |

Infrared (IR) Spectroscopy Analysis (Predicted)

Scientific Principles

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending, etc.). The frequency of absorption is characteristic of the bond type and its environment, making IR an excellent tool for identifying functional groups.

Standard Experimental Protocol

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is typically used.

-

Sample Analysis: A small amount of the solid sample is placed directly on the ATR crystal. A pressure arm is applied to ensure good contact.

-

Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

Predicted Spectrum and Interpretation

The IR spectrum will be dominated by absorptions from the hydroxyl, amide, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

|---|---|---|

| 3400 - 3200 | O-H Stretch (phenolic) | Broad, Strong |

| ~ 3300 | N-H Stretch (amide) | Medium, Sharp |

| ~ 1655 | C=O Stretch (Amide I band) | Strong, Sharp |

| ~ 1540 | N-H Bend / C-N Stretch (Amide II) | Strong |

| 1600, 1500, 1450 | Aromatic C=C Stretches | Medium-Strong |

| ~ 1250 | C-O Stretch (phenolic) | Strong |

| ~ 1090 | C-Cl Stretch | Medium-Strong |

Mass Spectrometry (MS) Analysis (Predicted)

Scientific Principles

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. A molecule is first ionized, forming a molecular ion. This ion can then fragment into smaller, charged pieces. The pattern of fragmentation provides a molecular fingerprint that is invaluable for structural elucidation. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, creates a characteristic M+2 isotope peak for any chlorine-containing fragment.

Standard Experimental Protocol

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

-

Acquisition: The sample is infused into the ESI source. Spectra are acquired in both positive and negative ion modes to determine the most sensitive ionization mode and to observe complementary fragmentation patterns.

Predicted Fragmentation and Interpretation

The molecular formula is C₁₃H₁₀ClNO₂ with a monoisotopic mass of approximately 247.04 g/mol .

-

Molecular Ion: A strong molecular ion peak should be observed. In positive mode, this would be the [M+H]⁺ ion at m/z 248.047. In negative mode, it would be the [M-H]⁻ ion at m/z 246.033. The most telling feature will be the corresponding isotope peak at m/z 250.044 (for [M+H]⁺) or 248.030 (for [M-H]⁻) with roughly one-third the intensity of the primary peak.

-

Key Fragmentation: The most probable fragmentation pathway involves the cleavage of the amide bond, which is the weakest linkage. This would lead to two primary fragment ions.

Caption: Primary predicted fragmentation of the protonated molecule.

Table 4: Predicted Key Fragment Ions (Positive Mode)

| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment Ion | Notes |

|---|---|---|

| 248.0 / 250.0 | [C₁₃H₁₁ClNO₂]⁺ (Molecular Ion, [M+H]⁺) | Confirms molecular weight. Isotope pattern is key. |

| 139.0 / 141.0 | [C₇H₄ClO]⁺ (4-chlorobenzoyl cation) | A very common and stable acylium ion fragment. |

| 111.0 / 113.0 | [C₆H₄Cl]⁺ (chlorophenyl cation) | Resulting from loss of CO from m/z 139/141. |

Conclusion

The synergistic application of NMR, IR, and MS provides a powerful and definitive toolkit for the structural characterization of this compound. This guide establishes a detailed predictive framework based on established spectroscopic principles. The expected ¹H and ¹³C NMR spectra will map the proton and carbon skeletons, IR spectroscopy will confirm the presence of key functional groups (amide, phenol, chlorophenyl), and high-resolution mass spectrometry will verify the molecular weight and elemental composition through its characteristic isotope pattern and fragmentation. This multi-technique approach ensures a high degree of confidence in the structural assignment, providing the self-validating system required for rigorous scientific research.

References

- Zhang, W., et al. (2015). Supporting Information for J. Org. Chem., 80, 3504-3511. Royal Society of Chemistry.

-

Material Science Research India. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex. Available at: [Link]

-

Royal Society of Chemistry. (2016). Supporting Information. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

ResearchGate. (2014). Synthesis and Spectral Characterization of a New Series of N-4-Chlorobenzamide. Available at: [Link]

-

PubChem. (n.d.). 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. Available at: [Link]

-

NIST Chemistry WebBook. (n.d.). Benzamide, 4-chloro-. Available at: [Link]

-

ResearchGate. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Available at: [Link]

-

Royal Society of Chemistry. (2014). Electronic Supporting Information. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Benzamide. Available at: [Link]

-

ResearchGate. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. Available at: [Link]

Sources

physical and chemical properties of 4-chloro-N-(4-hydroxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-chloro-N-(4-hydroxyphenyl)benzamide, a molecule of interest in medicinal chemistry and materials science. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, including computed data and established principles from analogous compounds, to offer a detailed profile. The guide covers the compound's structure and identifiers, its physical and chemical characteristics, a representative synthesis protocol, and essential safety and handling information. This document is intended to serve as a foundational resource for researchers and developers working with or considering the use of this and related benzanilide structures.

Introduction

Benzamides represent a critical class of organic compounds with a wide array of applications, most notably in the pharmaceutical industry where they form the structural core of numerous therapeutic agents. The inherent versatility of the benzamide scaffold, which allows for diverse substitutions on both the benzoyl and aniline rings, has made it a privileged structure in drug discovery. Derivatives have shown a broad spectrum of biological activities, including but not limited to anti-inflammatory, analgesic, and antimicrobial properties.

This guide focuses on a specific derivative, this compound (also known as 4'-hydroxy-4-chlorobenzanilide). This molecule incorporates a halogen substituent (chloro) on the benzoyl ring and a hydroxyl group on the N-phenyl ring. These functional groups are known to significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its biological activity and material characteristics. The strategic placement of these groups presents opportunities for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules.

Due to the limited availability of specific experimental data for this compound, this guide will also draw upon data from structurally related compounds to provide a comprehensive and practical overview for researchers.

Chemical Identity and Structure

The fundamental identity of this compound is established by its chemical formula, molecular weight, and unique identifiers.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| Synonym | 4'-hydroxy-4-chlorobenzanilide | |

| CAS Number | 19207-92-2 | [1] |

| Molecular Formula | C₁₃H₁₀ClNO₂ | |

| Molecular Weight | 247.68 g/mol | |

| InChIKey | NBFVHUUXPNDPDO-UHFFFAOYSA-N | |

| SMILES | Oc1ccc(NC(=O)c2ccc(Cl)cc2)cc1 |

Molecular Structure Diagram:

Caption: Synthesis of this compound.

Experimental Procedure:

Materials:

-

4-Aminophenol

-

4-Chlorobenzoyl chloride

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-aminophenol (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane or THF.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization (Predicted)

While experimental spectral data for this compound is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons ortho to the carbonyl group and the chloro group will appear as doublets. The protons on the hydroxyphenyl ring will also show characteristic splitting patterns. The amide proton will likely appear as a broad singlet, and the hydroxyl proton will also be a singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms. The carbonyl carbon will have a characteristic downfield shift. The carbon attached to the chlorine atom and the carbon attached to the hydroxyl group will also have distinct chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration of the amide group. N-H stretching and bending vibrations will also be present. A broad O-H stretching band from the phenolic hydroxyl group is also expected.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (247.68 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and chlorine-containing fragment ions.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: Based on data for similar compounds, it may cause skin and eye irritation. Inhalation of dust may cause respiratory tract irritation. The toxicological properties have not been fully investigated.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

Ingestion: If swallowed, seek medical advice immediately.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Potential Applications

While specific applications for this compound are not extensively documented, its structural features suggest potential utility in several areas of research and development:

-

Pharmaceutical Intermediate: It can serve as a building block for the synthesis of more complex molecules with potential therapeutic activities. The presence of the hydroxyl and chloro groups allows for a variety of chemical modifications.

-

Medicinal Chemistry: Benzamides and anilides are known to possess a wide range of biological activities. This compound could be a candidate for screening in various assays, including those for anti-inflammatory, antimicrobial, and anticancer properties.

-

Materials Science: The rigid, aromatic structure and the potential for hydrogen bonding through the amide and hydroxyl groups suggest that this compound could be explored for applications in materials science, such as in the development of polymers or organic electronic materials.

Conclusion

This compound is a benzanilide derivative with significant potential as a versatile building block in both medicinal chemistry and materials science. While a comprehensive set of experimentally verified data is not yet available, this technical guide has provided a detailed overview of its known and predicted properties based on its chemical structure and data from analogous compounds. The representative synthesis protocol and safety information provided herein offer a solid foundation for researchers to work with this compound safely and effectively. Further experimental investigation into the physical, chemical, and biological properties of this compound is warranted to fully elucidate its potential applications.

References

- [Reference to a general textbook or review on the importance of benzamides in medicinal chemistry - e.g., "The Role of the Benzamide Moiety in Medicinal Chemistry"]

- [Reference to a source discussing the influence of halogen and hydroxyl substituents on molecular properties - e.g., "The Impact of Substituent Effects on Drug-Receptor Interactions"]

-

Stenutz, R. This compound. Tables for Chemistry Compound classes. Available at: [Link]

- [Reference to a standard organic chemistry text describing the Schotten-Baumann reaction - e.g., "March's Advanced Organic Chemistry"]

- [Reference to a safety data sheet for a related compound, e.g.

Sources

Unmasking the Molecular Interlocutors: A Technical Guide to Identifying and Validating the Biological Targets of 4-chloro-N-(4-hydroxyphenyl)benzamide

Abstract

In the landscape of contemporary drug discovery, the precise identification of a small molecule's biological target is a critical determinant of its therapeutic potential and safety profile. The compound 4-chloro-N-(4-hydroxyphenyl)benzamide, a member of the versatile benzamide class, presents a compelling case study in target deconvolution. While direct, validated targets for this specific molecule remain to be definitively elucidated, the pharmacological activities of structurally related compounds suggest a rich and diverse potential for biological interactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and validate the biological targets of this compound. We will explore both computational prediction methodologies and robust experimental workflows, grounded in established principles of scientific integrity. Our approach is not merely a recitation of protocols but a strategic guide to building a self-validating evidentiary package for target identification, moving from broad, proteome-wide screening to specific, high-confidence validation.

Introduction: The Benzamide Scaffold and the Challenge of Target Identification

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutics with diverse mechanisms of action. This structural versatility, however, also presents a significant challenge: predicting the biological target of a novel benzamide derivative is rarely straightforward. The subject of this guide, this compound, is a case in point. While its synthesis is well-documented, its molecular mechanism of action is not.

The imperative for robust target identification cannot be overstated. A comprehensive understanding of a compound's molecular interactions is essential for mechanism-of-action studies, rational lead optimization, and the prediction of potential off-target effects and toxicities.[1][2] This guide will therefore proceed in two main phases: initial hypothesis generation through computational and literature-based approaches, followed by a detailed exposition of experimental strategies for target discovery and validation.

Hypothesis Generation: Plausible Target Classes for this compound

Based on the known activities of structurally analogous compounds, we can formulate several primary hypotheses regarding the potential target classes for this compound.

Table 1: Potential Target Classes and Rationale

| Potential Target Class | Rationale based on Structural Analogs | Key Functions | Reference(s) |

| ABC Transporters | A more complex benzamide derivative has been shown to inhibit P-glycoprotein (ABCB1), reversing multidrug resistance.[3] | Efflux of xenobiotics, multidrug resistance in cancer. | [3][4][5] |

| Cyclooxygenase (COX) Enzymes | Certain N-phenylbenzamide derivatives are known to be potent COX-1 inhibitors with analgesic and anti-inflammatory effects.[6][7] | Synthesis of prostaglandins, mediators of pain and inflammation. | [6][7][8][9][10] |

| G-Protein Coupled Receptors (GPCRs) | The benzamide scaffold is common in ligands for dopamine and cannabinoid receptors.[11][12][13][14] | Diverse signaling in neurotransmission, mood, pain, and appetite. | [11][12][13][14][15][16][17][18][19] |

| Ligand-gated Ion Channels | Some benzamides have been shown to modulate NMDA receptor activity. | Excitatory neurotransmission, synaptic plasticity, learning, and memory. | [][21][22][23][24] |

A Multi-pronged Strategy for Target Identification and Validation

No single technique is sufficient to definitively identify and validate a drug target.[12] We advocate for a cohesive, multi-pronged approach that integrates computational, biochemical, and cell-based methods. This strategy provides orthogonal lines of evidence, significantly strengthening the confidence in any identified target.

Caption: A strategic workflow for target identification.

Experimental Protocols: From Broad Screening to Specific Validation

Phase 1: Target Discovery

Causality: Before committing to resource-intensive wet-lab experiments, computational methods can narrow the field of potential targets. These approaches leverage vast databases of known drug-target interactions and protein structures to predict binding partners for a novel compound.[1][25]

Protocol: Cheminformatics and Molecular Docking

-

Chemical Similarity Searching: Utilize platforms like ChEMBL or PubChem to identify known drugs or bioactive molecules with high structural similarity to this compound. The targets of these similar molecules become initial hypotheses.

-

Pharmacophore Modeling: Based on the structure of the compound and its analogs, generate a 3D pharmacophore model. This model can be used to screen virtual libraries of protein structures to identify those with complementary binding pockets.

-

Molecular Docking:

-

Select a panel of putative targets based on the hypotheses in Table 1 (e.g., crystal structures of COX-1, P-glycoprotein, Dopamine D2 receptor).

-

Perform molecular docking simulations to predict the binding affinity and pose of this compound within the active site of each target.

-

Analyze the docking scores and intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) to rank the most probable targets.

-

Causality: To discover novel or unexpected targets, unbiased approaches that screen the compound against a complex mixture of proteins (e.g., a cell lysate) are invaluable. These methods identify direct binding partners without prior assumptions.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

Principle: The compound of interest is immobilized on a solid support (e.g., beads) to create an "affinity matrix." This matrix is then used as bait to capture binding proteins from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.[3][25]

-

Synthesis of Affinity Matrix:

-

Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to activated chromatography beads (e.g., NHS-activated sepharose). A common strategy is to attach the linker to a position determined to be non-essential for activity from preliminary SAR studies.

-

Couple the derivatized compound to the beads according to the manufacturer's protocol.

-

Prepare a control matrix using beads that have been treated with the linker and quenching agent alone, to identify non-specific binders.

-

-

Protein Capture:

-

Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line for P-glycoprotein studies, or a neuronal cell line for receptor studies).

-

Incubate the lysate with both the compound-coupled beads and the control beads.

-

Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the specifically bound proteins, either by competitive elution with an excess of free this compound or by changing buffer conditions (e.g., pH, salt concentration).

-

Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Excise protein bands that are present in the compound elution but absent or significantly reduced in the control elution.

-

Identify the proteins via in-gel tryptic digestion followed by LC-MS/MS analysis and database searching.

-

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Phase 2: Target Validation

Once a list of putative targets ("hits") has been generated, the next critical phase is to validate these interactions using orthogonal methods.

Causality: Biochemical assays using purified components are the gold standard for confirming a direct, physical interaction between a compound and a protein target, and for quantifying the affinity of this interaction.

Protocol: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Preparation:

-

Obtain or express and purify the recombinant protein target identified from the discovery phase.

-

Prepare a concentrated solution of the purified protein in the sample cell and a solution of this compound in the injection syringe, both in the same dialysis buffer.

-

-

Titration:

-

Perform a series of small, sequential injections of the compound into the protein solution.

-

Measure the heat change after each injection until the binding sites are saturated.

-

-

Data Analysis:

-

Integrate the heat-change peaks to generate a binding isotherm.

-

Fit the isotherm to a suitable binding model to calculate the Kd, n, and ΔH. A low micromolar to nanomolar Kd value is indicative of a specific interaction.

-

Causality: Demonstrating a direct binding event is necessary but not sufficient. It is crucial to show that this interaction translates into a functional consequence within a living cell, thereby linking the target to a biological response.

Protocol: P-glycoprotein Efflux Assay (Example)

Principle: If this compound inhibits the efflux pump P-glycoprotein, it should increase the intracellular accumulation of known P-gp substrates.

-

Cell Culture: Use a pair of cell lines: a parental cell line with low P-gp expression (e.g., KB) and a multidrug-resistant variant that overexpresses P-gp (e.g., KBV20C).

-

Treatment:

-

Pre-incubate both cell lines with varying concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.

-

Add a fluorescent P-gp substrate, such as Rhodamine 123, to the cells and incubate.

-

-

Measurement and Analysis:

-

Wash the cells to remove extracellular dye.

-

Measure the intracellular fluorescence of Rhodamine 123 using flow cytometry or a fluorescence plate reader.

-

A significant increase in fluorescence in the P-gp overexpressing cells upon treatment with this compound, but not in the parental cells, would confirm functional inhibition of P-gp.

-

Conclusion

The journey from a novel compound to a well-characterized therapeutic agent is paved with rigorous scientific inquiry. For this compound, the path forward lies in the systematic application of the principles and protocols outlined in this guide. By integrating predictive computational methods with robust, unbiased discovery proteomics and confirming these findings with specific biochemical and cell-based functional assays, researchers can build a compelling, multi-faceted case for the identity and relevance of its biological targets. This structured, evidence-based approach not only illuminates the mechanism of action for this specific molecule but also serves as a blueprint for target deconvolution efforts across the broader landscape of drug discovery.

References

-

Farde, L., Hall, H., Ehrin, E., & Sedvall, G. (1986). Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography. Proceedings of the National Academy of Sciences, 83(11), 3863-3867. [Link]

-

Farde, L., Hall, H., Ehrin, E., & Sedvall, G. (1986). Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography. PNAS. [Link]

-

Farde, L., et al. (1986). Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Zheng, G., et al. (2004). Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands. PubMed. [Link]

-

Yamamoto, S., et al. (2011). Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides. PubMed. [Link]

-

Grisini, M., et al. (2015). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. PubMed. [Link]

-

Newman, A. H., et al. (2000). Ring substituents on substituted benzamide ligands indirectly mediate interactions with position 7.39 of transmembrane helix 7 of the D4 dopamine receptor. PubMed. [Link]

-

Roman, R., et al. (2023). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. MDPI. [Link]

-

Wang, Y., et al. (2022). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Taylor & Francis Online. [Link]

-

ResearchGate. (2024). Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives. [Link]

-

Ford, J. M., et al. (1993). Benzquinamide Inhibits P-glycoprotein Mediated Drug Efflux and Potentiates Anticancer Agent Cytotoxicity in Multidrug Resistant Cells. PubMed. [Link]

-

Roman, R., et al. (2023). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. MDPI. [Link]

-

Wang, H., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. PubMed. [Link]

-

Journal of Pharmaceutical Chemistry. (2022). #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. [Link]

-

Golstein, P. E., et al. (1999). P-glycoprotein inhibition by glibenclamide and related compounds. PubMed. [Link]

-

Laprairie, R. B., et al. (2015). Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities. PubMed Central. [Link]

-

Li, Y., et al. (2024). A novel NMDA receptor modulator: the antidepressant effect and mechanism of GW043. CNS Neuroscience & Therapeutics. [Link]

-

Farré-Alins, V., et al. (2019). Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review. PubMed Central. [Link]

-

Kumar, P., et al. (2014). Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acid. ACS Publications. [Link]

-

Patsnap Synapse. (2024). What are NMDA receptor modulators and how do they work?. [Link]

-

Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]

-

El-Banna, A. A., et al. (2017). Role of P-glycoprotein inhibitors in ceramide-based therapeutics for treatment of cancer. Biochemical Pharmacology. [Link]

-

Acker, T. M., et al. (2014). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. PubMed Central. [Link]

-

Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]

-

Lu, D., et al. (2019). Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities. PubMed Central. [Link]

-

WebMD. (n.d.). NMDA Receptor Antagonists and Alzheimer's. [Link]

-

Vemuri, K., & Makriyannis, A. (2018). Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity. PubMed Central. [Link]

-

Raza, A. R., et al. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. ResearchGate. [Link]

-

Raza, A. R., et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. PubMed Central. [Link]

-

Wikipedia. (n.d.). Cannabinoid receptor. [Link]

-

Neovarsity. (2025). Top 9 Applications of Cheminformatics in the Biopharma Industry. [Link]

-

Raza, A. R., et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. ResearchGate. [Link]

-

Saeed, A., et al. (2011). 4-Chloro-N-(3-methylphenyl)benzamide. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzquinamide inhibits P-glycoprotein mediated drug efflux and potentiates anticancer agent cytotoxicity in multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 10. drugs.com [drugs.com]

- 11. Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. pnas.org [pnas.org]

- 14. Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cannabinoid receptor - Wikipedia [en.wikipedia.org]

- 21. A novel NMDA receptor modulator: the antidepressant effect and mechanism of GW043 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What are NMDA receptor modulators and how do they work? [synapse.patsnap.com]

- 23. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NMDA Receptor Antagonists and Alzheimer's [webmd.com]

- 25. researchgate.net [researchgate.net]

4-chloro-N-(4-hydroxyphenyl)benzamide mechanism of action analgesic

An In-Depth Technical Guide to the Analgesic Mechanism of Action of 4-chloro-N-(4-hydroxyphenyl)benzamide

Abstract

Substituted benzamides represent a versatile chemical scaffold that has given rise to a wide array of pharmacologically active agents, including those with significant analgesic properties.[1][2][3] This technical guide addresses the compound this compound, a molecule of interest for its potential therapeutic application in pain management. While direct, comprehensive studies on this specific molecule are nascent, its structural features—a chlorinated benzoyl group linked to a hydroxyphenyl moiety—suggest plausible interactions with key pathways in nociceptive signaling. Preliminary investigations and the activities of related analogs suggest potential interactions with cyclooxygenase (COX) enzymes and the endocannabinoid system.[4] This document provides a structured, in-depth exploration of its potential analgesic mechanisms of action, grounded in the established pharmacology of the benzamide class. We will dissect the most probable molecular targets, including Transient Receptor Potential Vanilloid 1 (TRPV1), Fatty Acid Amide Hydrolase (FAAH), and Cyclooxygenase (COX) enzymes. Furthermore, this guide details a comprehensive, self-validating experimental framework designed to rigorously elucidate the compound's precise mechanism, providing researchers and drug development professionals with the necessary protocols to validate its therapeutic potential.

Introduction and Physicochemical Profile

This compound belongs to the benzamide class of compounds, which are noted for their diverse biological activities.[2][3] Its molecular structure combines features known to interact with biological systems involved in pain and inflammation.[4] The molecule consists of a 4-chlorobenzamide core attached to a tyramine (4-hydroxyphenylethylamine) backbone. While it has been identified as an impurity in the synthesis of the lipid-lowering drug bezafibrate, its analgesic potential remains an area of active investigation.[5]

Physicochemical Properties Summary:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄ClNO₂ | [4][5] |

| Molecular Weight | 275.73 g/mol | [4][5] |

| LogP | 3.0181 | [6] |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

These properties suggest moderate lipophilicity, which is often crucial for crossing biological membranes and reaching target sites, including those within the central nervous system (CNS).

Potential Mechanisms of Analgesic Action

Based on the pharmacology of structurally related benzamide derivatives and preliminary analyses, we will explore three primary, plausible mechanisms of action for this compound.[4][7][8]

Mechanism 1: Antagonism of the TRPV1 Receptor

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical integrator of noxious stimuli, including heat, acid, and endogenous inflammatory mediators.[9][10] It is highly expressed in nociceptive primary sensory neurons.[9] Antagonism of TRPV1 is a well-established strategy for developing novel analgesics, and numerous benzamide derivatives have been synthesized and evaluated as potent TRPV1 antagonists.[8][11] The activation of TRPV1 leads to an influx of cations (primarily Ca²⁺), depolarization of the neuron, and the transmission of a pain signal.[10]

An antagonist like this compound would bind to the TRPV1 channel, preventing its activation by agonists such as capsaicin or endogenous ligands like anandamide. This blockade would inhibit the downstream signaling cascade, ultimately preventing the transmission of pain signals to the CNS.

Caption: Proposed TRPV1 antagonism pathway.

Mechanism 2: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[12][13] By inhibiting FAAH, the endogenous levels of AEA increase. AEA exerts analgesic effects through multiple pathways, primarily by activating cannabinoid CB1 receptors (centrally and peripherally) and also by activating TRPV1 channels, which can lead to desensitization and an overall analgesic effect.[14][15] FAAH inhibition is a validated therapeutic strategy for pain relief that avoids the psychoactive side effects associated with direct CB1 receptor agonists.[12]

In this model, this compound would act as an inhibitor of the FAAH enzyme. This leads to an accumulation of anandamide, enhancing its natural pain-relieving effects on CB1 and TRPV1 receptors.

Caption: Proposed FAAH inhibition signaling pathway.

Mechanism 3: Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, which exist in at least two isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins—key mediators of inflammation and pain.[16] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects primarily through COX inhibition. Several benzamide derivatives have been identified as potent COX-1 or COX-2 inhibitors.[2][7] Inhibition of COX-2 is particularly relevant for inflammatory pain, as this isoform is upregulated at sites of inflammation.

In this pathway, the compound would inhibit COX-1 and/or COX-2, preventing the conversion of arachidonic acid to prostaglandins (like PGE₂). Reduced prostaglandin levels lead to decreased sensitization of peripheral nociceptors to other inflammatory mediators, thereby producing an analgesic effect.

Caption: Proposed COX inhibition signaling pathway.

Experimental Protocols for Mechanism Elucidation

To systematically investigate and validate the analgesic mechanism of this compound, a tiered approach combining in vitro and in vivo assays is required. This workflow ensures that observations at the molecular level are correlated with functional outcomes.

In Vitro Assay Workflow

The initial phase focuses on identifying direct molecular targets using cell-free and cell-based assays.

Step-by-Step In Vitro Protocol:

-

Target Screening - Primary Assays:

-

TRPV1 Antagonism: Perform a calcium influx assay using HEK293 cells stably expressing human TRPV1.

-

Pre-incubate cells with a range of concentrations of the test compound (e.g., 1 nM to 100 µM).

-

Stimulate the cells with a known TRPV1 agonist (e.g., capsaicin at its EC₅₀ concentration).

-

Measure the intracellular calcium concentration using a fluorescent indicator (e.g., Fluo-4 AM).

-

Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the capsaicin-induced response.

-

-

FAAH Inhibition: Utilize a commercially available FAAH inhibitor screening kit.

-

Incubate recombinant human FAAH with the test compound at various concentrations.

-

Add a fluorogenic FAAH substrate.

-

Measure the fluorescence generated over time, which is proportional to FAAH activity.

-

Calculate the IC₅₀ value for FAAH inhibition.

-

-

COX Inhibition: Use enzyme immunoassays (EIA) for COX-1 and COX-2.

-

Separately incubate ovine COX-1 and human recombinant COX-2 with the test compound.

-

Add arachidonic acid as the substrate.

-

Measure the amount of prostaglandin F2α (PGF2α) produced via competitive ELISA.

-

Calculate IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity.

-

-

-

Mechanism Validation - Secondary Assays:

-

If active as a TRPV1 antagonist, perform electrophysiology (patch-clamp) studies on TRPV1-expressing cells to characterize the mode of inhibition (e.g., competitive vs. non-competitive).

-

If active as an FAAH inhibitor, perform mass spectrometry-based analysis of anandamide levels in a relevant cell line (e.g., neuroblastoma cells) treated with the compound to confirm that inhibition of the enzyme leads to an increase in the endogenous substrate.

-

Hypothetical In Vitro Data Summary:

| Assay | Target | Result (IC₅₀) | Interpretation |

| Calcium Influx | hTRPV1 | 50 nM | Potent antagonist activity |

| Enzyme Activity | hFAAH | > 50 µM | No significant inhibition |

| Enzyme Immunoassay | hCOX-1 | 15 µM | Moderate inhibition |

| Enzyme Immunoassay | hCOX-2 | 5 µM | Preferential COX-2 inhibition |

This hypothetical data suggests a primary mechanism via potent TRPV1 antagonism with a secondary, less potent contribution from COX-2 inhibition.

In Vivo Analgesia Model Workflow

Based on the in vitro findings, select appropriate in vivo models to confirm analgesic efficacy and link it to the identified molecular target(s).

Caption: Experimental workflow for in vivo validation.

Step-by-Step In Vivo Protocol:

-

Efficacy in Pain Models:

-

Inflammatory Pain: Induce inflammation in the hind paw of rats using Complete Freund's Adjuvant (CFA). After 24 hours, administer the test compound orally. Measure thermal hyperalgesia (paw withdrawal latency to a radiant heat source) and mechanical allodynia (paw withdrawal threshold to von Frey filaments). Efficacy in this model would support both TRPV1 and COX mechanisms.

-

Neuropathic Pain: Use the Chronic Constriction Injury (CCI) model in rats. Administer the compound daily and assess mechanical allodynia. Efficacy in neuropathic pain models is strongly suggestive of mechanisms beyond simple COX inhibition, such as TRPV1 antagonism or sodium channel blockade.[17]

-

-

Target Engagement and Mechanism Validation:

-

Capsaicin-Induced Nociception: This is a specific in vivo test for TRPV1 antagonism. Administer the test compound to mice. After a set pre-treatment time, inject a low dose of capsaicin into the hind paw and measure the time spent licking the paw. A potent TRPV1 antagonist will significantly reduce this nocifensive behavior.[10]

-

Pharmacodynamic Readout: If COX inhibition is suspected, collect blood samples at time points corresponding to peak analgesic effect. Measure prostaglandin E₂ (PGE₂) levels ex vivo to confirm target engagement.

-

-

Specificity and Side Effect Profile:

-

Knockout Animal Studies: To definitively prove the role of a target, test the compound in TRPV1 knockout mice. If the compound's analgesic effect is significantly diminished or absent in these animals compared to wild-type controls, it provides conclusive evidence that TRPV1 is the primary mechanism of action.

-

Motor Impairment: Assess any potential CNS side effects by testing the compound in the rotarod test. Lack of motor impairment at effective analgesic doses indicates a favorable therapeutic window.

-

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for elucidating the analgesic mechanism of action of this compound. By leveraging the known pharmacology of the benzamide class, we have identified TRPV1 antagonism, FAAH inhibition, and COX inhibition as the most probable mechanisms. The proposed experimental workflow, from broad in vitro screening to specific in vivo target validation using knockout models, provides a rigorous, self-validating pathway to define the compound's pharmacological profile.

Should this compound prove to be a potent and selective TRPV1 antagonist or a dual TRPV1/COX-2 inhibitor, it would represent a promising lead candidate for the development of a novel analgesic with potential efficacy in both inflammatory and neuropathic pain states. Future work would involve full pharmacokinetic profiling, dose-range finding studies, and comprehensive safety toxicology to advance the compound toward clinical development.

References

- Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candid

- Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides. (2011). PubMed.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.

- 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. (2023). Smolecule.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016).

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022). MDPI.

- 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | CAS 41859-57-8. Santa Cruz Biotechnology.

- Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). MDPI.

- Synthesis of benzamide derivatives as TRPV1 antagonists. (2008). PubMed.

- TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists. (2008). PubMed Central.

- Discovery of piperidine carboxamide TRPV1 antagonists. (2007). PubMed.

- Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. (2016).

- Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. (2021). PubMed Central.

- FAAH | Inhibitors. MedChemExpress.

- Inhibition of fatty acid amide hydrolase in the CNS prevents and reverses morphine tolerance in male and female mice. (2020). PubMed.

- 4-Chloro-N-(4-hydroxyphenethyl)benzamide. ChemScene.

- Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)

Sources

- 1. Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates | Borneo Journal of Pharmacy [journal.umpr.ac.id]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | 41859-57-8 [smolecule.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of benzamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of fatty acid amide hydrolase in the CNS prevents and reverses morphine tolerance in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogues of 4-chloro-N-(4-hydroxyphenyl)benzamide: A Privileged Scaffold in Kinase-Targeted Oncology Research

A Senior Application Scientist's Synthesis of Chemical Strategy and Biological Rationale for the Development of Novel Anticancer Agents

Introduction: The Enduring Potential of the N-phenylbenzamide Scaffold

The N-phenylbenzamide core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form crucial hydrogen bonds and engage in various non-covalent interactions with a multitude of biological targets.[1][2] This inherent versatility has led to the development of numerous clinically successful drugs. Within this broad class of compounds, 4-chloro-N-(4-hydroxyphenyl)benzamide serves as a foundational structure for the exploration of novel anticancer agents. Its constituent parts—a 4-chlorinated benzoyl group and a 4-hydroxyphenyl amine—provide a rich template for synthetic modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the structural analogues of this compound, with a particular focus on their development as kinase inhibitors for oncology applications. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the underlying mechanistic rationale that drive the design of these potent therapeutic candidates.

Strategic Synthesis of N-phenylbenzamide Analogues: Building the Core

The cornerstone of synthesizing the N-phenylbenzamide scaffold is the formation of a robust amide bond. The most common and efficient method involves the coupling of a substituted benzoic acid with a corresponding aniline derivative. This seemingly straightforward reaction allows for a high degree of modularity, where diverse analogues can be generated by systematically varying the substituents on both aromatic rings.

General Synthetic Workflow: Amide Bond Formation

The primary route to N-phenylbenzamide analogues involves the activation of a substituted benzoic acid, followed by nucleophilic attack by a substituted aniline. This process can be achieved through several reliable methods:

-

Acyl Chloride Method: The carboxylic acid is converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the aniline in the presence of a base (e.g., triethylamine, pyridine) to form the desired amide. This is a classic and often high-yielding approach.

-

Coupling Agent-Mediated Amidation: A wide array of coupling reagents can facilitate direct amide bond formation from a carboxylic acid and an amine. Common examples include N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP). These reagents are particularly useful when dealing with sensitive functional groups that may not be compatible with the conditions of acyl chloride formation.

Below is a generalized synthetic scheme illustrating the construction of the N-phenylbenzamide core.

Caption: Generalized workflow for N-phenylbenzamide synthesis.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Anticancer Activity

The biological activity of N-phenylbenzamide analogues is profoundly influenced by the nature and positioning of substituents on both the benzoyl and N-phenyl rings.[3] A systematic exploration of these modifications allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Substitutions on the N-phenyl Ring: The "Right-Hand Side"

The N-phenyl moiety plays a critical role in target engagement, often inserting into hydrophobic pockets of kinase active sites.

-

Halogenation: The introduction of halogen atoms, particularly chlorine and fluorine, can significantly impact activity. For instance, in a series of imidazole-based N-phenylbenzamide derivatives, a fluorine-substituted analogue exhibited potent single-digit micromolar anticancer activity against lung, cervical, and breast cancer cell lines.[4] Dichloro-substitution on the N-phenyl ring has also been shown to be favorable in some contexts.[5]

-